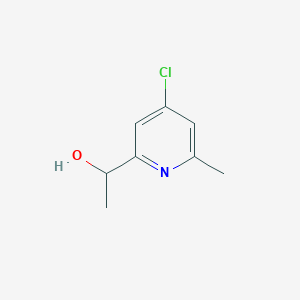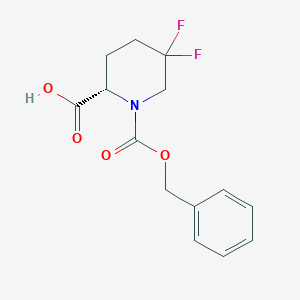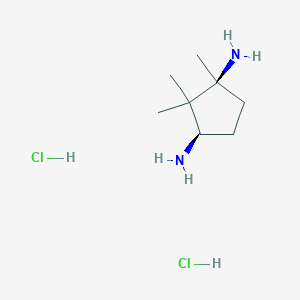
1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol is a chemical compound with a molecular formula of C8H10ClNO It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethan-1-ol group attached to the second carbon of the pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-methylpyridine as the starting material.
Reaction with Ethyl Acetate: The starting material undergoes a reaction with ethyl acetate in the presence of a base such as sodium ethoxide to form the intermediate 1-(4-chloro-6-methylpyridin-2-yl)ethan-1-one.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: It can be further reduced to form different derivatives depending on the reducing agent used.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary based on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
2-Chloro-1-(6-methylpyridin-3-yl)ethan-1-one: This compound has a similar structure but with a different position of the chloro group.
1-(6-Methylpyridin-2-yl)ethan-1-one: This compound lacks the chloro group, making it less reactive in certain substitution reactions.
1-(5-Methylpyridin-2-yl)ethan-1-one: This compound has the methyl group in a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-(4-chloro-6-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4,6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLYFVNMZMIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)

![6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13327973.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13327988.png)



![Methyl spiro[2.3]hexane-4-carboxylate](/img/structure/B13328020.png)
![5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13328028.png)
![6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13328037.png)


